2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-A]pyridine-3-carbaldehyde
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Overview
Description
2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-A]pyridine core with a trifluoromethylphenyl group at the 2-position and a carbaldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-A]pyridine-3-carbaldehyde can be achieved through various methods. One common approach involves the trifluoromethylation of imidazo[1,2-A]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . This reaction occurs under mild conditions and is tolerant of various functional groups.
Another method involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile, using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor . This process is scalable and allows for the synthesis of potentially bioactive 2-trifluoromethyl imidazo[1,2-A]pyridines.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalable nature of the [3+2] cycloaddition method suggests that it could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-A]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Cycloaddition: The [3+2] cycloaddition reaction with pyridinium ylide and trifluoroacetonitrile is a key synthetic route.
Common Reagents and Conditions
Electrophilic trifluoromethylating reagents: Used for trifluoromethylation reactions under mild conditions.
Pyridinium ylide and trifluoroacetonitrile: Used in the [3+2] cycloaddition reaction.
Major Products
The major products formed from these reactions include various trifluoromethylated imidazo[1,2-A]pyridine derivatives, which can have potential bioactive properties .
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-A]pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been explored for their potential as antituberculosis agents. They exhibit significant activity against multidrug-resistant and extensively drug-resistant tuberculosis.
Organic Synthesis: The compound serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antituberculosis activity is attributed to its ability to inhibit key enzymes and pathways essential for the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-A]pyridine-3-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential bioactivity. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H9F3N2O |
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Molecular Weight |
290.24 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)11-6-4-10(5-7-11)14-12(9-21)20-8-2-1-3-13(20)19-14/h1-9H |
InChI Key |
MIPUHYOVFVSUBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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